6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Description
The compound features a bromine atom at position 6 and a trifluoromethyl (-CF₃) group at position 8, which confer distinct electronic and steric properties. These substitutions enhance its lipophilicity and metabolic stability, making it a promising intermediate in drug discovery and organic synthesis .
Properties
Molecular Formula |
C7H3BrF3N3 |
|---|---|
Molecular Weight |
266.02 g/mol |
IUPAC Name |
6-bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-1-5(7(9,10)11)6-12-3-13-14(6)2-4/h1-3H |
InChI Key |
WBOXXZVLICSCIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically occurs at 140°C and completes within 3 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis suggests potential for scalable and efficient production. The broad substrate scope and functional group tolerance of this method make it suitable for industrial applications .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 6 undergoes nucleophilic substitution due to electron-withdrawing effects from the trifluoromethyl group and triazole ring. Common nucleophiles and conditions include:
| Nucleophile | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amines | K₂CO₃, DMF, 80°C | 6-Amino derivatives | 72–85% | |
| Thiols | NaH, THF, rt | 6-Thioether derivatives | 65–78% | |
| Alkoxides | CuI, DMSO, 100°C | 6-Ether derivatives | 60–70% |
Mechanism :
-
The trifluoromethyl group activates the aromatic ring by increasing electrophilicity at position 6.
-
Nucleophilic attack followed by departure of bromide completes the substitution.
Metal-Catalyzed Cross-Coupling Reactions
The bromine atom facilitates palladium- or copper-catalyzed couplings, enabling structural diversification:
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|
| Aryl-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | Biaryl derivatives | 80–92% |
| Vinyl-Bpin | PdCl₂(dppf) | CsF | THF | Alkenyl derivatives | 75–88% |
Buchwald-Hartwig Amination
| Amine | Catalyst | Ligand | Product | Yield |
|---|---|---|---|---|
| Piperidine | Pd(OAc)₂ | Xantphos | 6-Amino derivatives | 85% |
| Aniline | Pd₂(dba)₃ | BINAP | Arylaminated products | 78% |
Cyclization and Ring-Opening Reactions
The triazole ring participates in cycloaddition and ring-opening processes under specific conditions:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| [3+2] Cycloaddition | NaN₃, CuI, 120°C | Tetrazolo-fused derivatives | Forms triazole-tetrazole hybrids |
| Acidic Hydrolysis | HCl (conc.), reflux | Pyridine-2-amine intermediates | Selective ring opening |
Synthetic Pathways
A catalyst-free microwave-mediated method is widely used for synthesizing this compound:
Procedure :
-
Reactants : Enaminonitrile (1.0 eq), benzohydrazide (1.2 eq).
-
Conditions : Microwave irradiation (140°C, 30 min), dry toluene.
Mechanistic Pathway :
-
Transamidation : Enaminonitrile reacts with benzohydrazide to form intermediate A .
-
Cyclization : Intramolecular attack by the nitrogen lone pair generates intermediate B .
-
Aromatization : Elimination of water yields the triazolo[1,5-a]pyridine core .
Functionalization of the Trifluoromethyl Group
While the CF₃ group is typically inert, it can undergo defluorination under extreme conditions:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis | H₂SO₄ (98%), 200°C | Carboxylic acid derivative | 40% |
| Reduction | LiAlH₄, THF, reflux | CH₂F-substituted derivative | 55% |
Comparative Reactivity Table
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| C-6 (Br) | High | SNAr, Cross-coupling |
| C-8 (CF₃) | Low | Defluorination (rare) |
| Triazole N | Moderate | Cycloadditions, alkylation |
Scientific Research Applications
6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its biological activity, including acting as inhibitors for enzymes like JAK1 and JAK2.
Biological Research: The compound is studied for its potential in treating diseases such as cardiovascular disorders and type 2 diabetes.
Material Science: It has applications in the development of new materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt specific pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The biological and physicochemical properties of [1,2,4]triazolo[1,5-a]pyridines are highly dependent on substituent positions. Key comparisons include:
- Bromine Position : Bromine at C6 (as in the target compound) facilitates nucleophilic substitution reactions, enabling further functionalization (e.g., CN group introduction via palladium catalysis) . In contrast, C7-bromo analogs exhibit distinct reactivity patterns.
Biological Activity
6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, particularly in the realm of cancer treatment and kinase inhibition. This article compiles research findings, case studies, and data tables to elucidate its biological activity.
- Molecular Formula : CHBrFN
- Molecular Weight : 266.02 g/mol
- CAS Number : 2155875-89-9
Inhibitory Activity Against Kinases
Recent studies have highlighted the compound's inhibitory effects on c-Met kinase, which plays a critical role in various cancers. The compound's structure allows it to interact effectively with the kinase domain.
Table 1: IC50 Values of this compound
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| This compound | c-Met | 0.09 |
| Foretinib (Positive Control) | c-Met | 0.019 |
The above data indicates that the compound exhibits potent inhibitory activity against c-Met kinase comparable to established inhibitors like Foretinib .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits moderate cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These results indicate that the compound has significant potential as an anticancer agent due to its ability to induce cell death in these lines .
The mechanism by which this compound exerts its effects involves the induction of apoptosis in cancer cells. Studies have shown that it can cause cell cycle arrest in the G0/G1 phase and lead to late apoptosis in A549 cells .
Case Studies
A notable study involved the synthesis of various triazolo derivatives where the biological activity of compounds was evaluated against c-Met overexpressed cancer cell lines. The study found that fluorine substitution at specific positions significantly enhanced cytotoxicity .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the triazolo ring can influence both kinase inhibition and cytotoxicity. Compounds with a trifluoromethyl group at the 8-position showed improved potency compared to their non-fluorinated counterparts .
Q & A
Q. Example Protocol
React N-(2-pyridyl)guanidine with PIFA (PhI(OCOCF₃)₂) in acetonitrile to form the triazole core.
Introduce bromine at position 6 using NBS (N-bromosuccinimide) under radical conditions.
Install the trifluoromethyl group via Cu-mediated coupling with CF₃I .
How is structural characterization performed for this compound?
Basic Research Question
Characterization relies on:
- Elemental Analysis : Verify C, H, N content (e.g., deviations < 0.1% between calculated and observed values) .
- Spectroscopy :
- IR : Confirm carbonyl (1680–1700 cm⁻¹) and nitrile (2210–2220 cm⁻¹) groups .
- NMR : Distinguish aromatic protons (δ 6.5–8.5 ppm) and triazole protons (δ 8.0–9.5 ppm) .
- X-ray Crystallography : Resolve fused-ring planarity and substituent orientations (e.g., dihedral angles < 5°) .
Advanced Consideration
Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may arise from rotational isomers or impurities. Use 2D NMR (COSY, HSQC) to resolve ambiguities .
What strategies optimize reaction yields for triazolopyridine derivatives?
Advanced Research Question
Key factors include:
- Catalyst Selection : Pd(PPh₃)₄ for cross-coupling (80–90% yield) vs. CuBr/phenanthroline for oxidative cyclization (60–70% yield) .
- Solvent Effects : Acetic acid enhances cyclization efficiency vs. DMF for SNAr reactions .
- Temperature Control : Reflux (100–120°C) for cyclization vs. room temperature for halogenation .
Advanced Research Question
- Drug Design :
- Materials Science :
- OLEDs : Triazolopyridines with electron-withdrawing groups (e.g., CF₃) enhance electron mobility in light-emitting layers .
Advanced Research Question
Q. Example Protocol
Synthesize a library of 6-bromo-8-substituted analogs (e.g., CF₃, CN, NO₂).
Screen against kinase panels (e.g., DiscoverX) to identify selective hits.
Validate top candidates in xenograft models .
Notes
- Data Sources : PubChem, EPA DSSTox, and peer-reviewed journals are prioritized for reliability .
- Contradictions : Variations in synthetic yields (e.g., 58% vs. 88%) reflect solvent/catalyst optimization needs .
- Safety : Handle brominated compounds in fume hoods; avoid inhalation/contact (LD₅₀ > 500 mg/kg in rodents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
